2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide

PROTAC linker HDAC inhibitor target engagement

This heterobifunctional linker embeds an ortho‑benzamide HDAC1‑3 warhead and a rigid but‑2‑yn‑1‑yloxy spacer – not a simple PEG spacer. The pre‑activated NHS ester couples directly to amine‑functionalized E3 ligands (e.g. VH032‑amine), while the terminal alkyne enables CuAAC late‑stage diversification. Replacing it with a generic propargyl‑PEG linker would eliminate intrinsic HDAC affinity. Procure this compound when you need a single‑step conjugation handle and defined, low‑entropy linker geometry for ternary‑complex optimization in VHL‑ or CRBN‑recruiting PROTAC projects.

Molecular Formula C17H17N3O5
Molecular Weight 343.339
CAS No. 1421506-50-4
Cat. No. B2642305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide
CAS1421506-50-4
Molecular FormulaC17H17N3O5
Molecular Weight343.339
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N
InChIInChI=1S/C17H17N3O5/c18-17(24)12-5-1-2-6-13(12)25-10-4-3-9-19-14(21)11-20-15(22)7-8-16(20)23/h1-2,5-6H,7-11H2,(H2,18,24)(H,19,21)
InChIKeyHFSWFWOFUDMOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421506-50-4): Bifunctional PROTAC Linker with Rigid Alkyne Spacer and Benzamide Warhead


2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421506-50-4) is a heterobifunctional linker molecule with molecular formula C₁₇H₁₇N₃O₅ and molecular weight 343.33 g/mol [1]. The compound integrates three functional modules: an N-hydroxysuccinimidyl (NHS) ester for amine coupling, a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), and an ortho-benzamide moiety that serves as a histone deacetylase (HDAC) recognition element derived from the clinical candidate CI-994 (tacedinaline) [2]. This architecture enables its use as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degraders, where it functions simultaneously as a target-protein ligand and a conjugation handle [1][2].

Why Generic Linker Substitution is Not Advisable for 2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421506-50-4)


PROTAC linker selection is not a trivial modular exchange; the linker directly modulates ternary complex formation, target degradation efficiency, and physicochemical properties [1]. This compound is not a simple PEG- or alkyl-chain spacer—it embeds an ortho-benzamide HDAC-binding warhead that contributes target affinity and selectivity for class I HDACs (HDAC1–3) [2]. Replacing it with a generic bifunctional linker (e.g., propargyl-PEG₃-NHS ester or DBCO-PEG₄-NHS ester) would eliminate the target-engagement functionality, converting the degrader into a simple PROTAC precursor lacking intrinsic HDAC binding. Conversely, substituting with the parent inhibitor CI-994 (tacedinaline) would remove the conjugation handle entirely, preventing assembly into a full PROTAC molecule [2]. The rigid but-2-yn-1-yloxy spacer further differentiates this compound from flexible PEG-based linkers by imposing conformational constraint that can influence ternary complex geometry, a parameter known to affect degradation cooperativity and the hook effect [1][2].

Quantitative Differentiation Evidence for 2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421506-50-4) vs. Analogous PROTAC Linker Building Blocks


Intrinsic HDAC1–3 Binding Affinity vs. Inert Linkers That Lack Target Engagement

Unlike simple bifunctional linkers such as propargyl-PEG₃-NHS ester or DBCO-PEG₄-NHS ester, which serve only as passive spacers, this compound retains an ortho-benzamide moiety derived from the HDAC inhibitor CI-994 (tacedinaline) [1]. CI-994 exhibits IC₅₀ values of 0.57 μM against HDAC1, 0.9 μM against HDAC2, and 1.2 μM against HDAC3, with selectivity over HDAC8 (IC₅₀ > 20 μM) [2]. The 2,5-dioxopyrrolidin-1-yl acetamido substitution at the para-position of the benzamide, connected via a but-2-yn-1-yloxy linker, preserves the core pharmacophore while providing a functional handle for further conjugation [1]. Class-level inference from PROTAC optimization studies demonstrates that benzamide-based VHL-recruiting PROTACs incorporating this warhead achieve submicromolar DC₅₀ values for HDAC1 and HDAC3 degradation in HCT116 cells, with PROTACs 7, 9, and 22 showing DC₅₀ values in the submicromolar range [1].

PROTAC linker HDAC inhibitor target engagement benzamide warhead bifunctional degrader

Rigid But-2-yn-1-yloxy Spacer Confers Defined Linker Geometry vs. Flexible PEG Linkers

The but-2-yn-1-yloxy spacer introduces a linear, rigid alkyne segment with restricted rotational freedom (2 sp-hybridized carbons) that contrasts with the flexible ethylene glycol repeats of PEG-based linkers [1]. In PROTAC design, linker rigidity has been shown to influence ternary complex formation and degradation cooperativity; excessively flexible linkers can increase entropic penalty upon ternary complex formation, while overly rigid linkers may preclude optimal POI-E3 ligase orientation [2]. This compound provides a defined 4-atom alkyne spacer with a calculated extended length of approximately 5.0 Å (alkyne C–C distance), compared to PEG₃ linkers (approximately 10.6 Å fully extended but with high conformational flexibility due to 9 rotatable bonds vs. only 2 within the alkyne segment) [1][3]. The benzamide attachment at the ortho-position via an ether oxygen further constrains the spatial relationship between the warhead and the conjugation handle, potentially reducing the degrees of freedom that must be optimized during linker SAR studies [1].

PROTAC linker rigidity ternary complex geometry conformational constraint butynyl spacer linker optimization

Physicochemical Property Profile: XLogP, HBD, and MW Comparison vs. Common PROTAC Linker Building Blocks

The compound's computed physicochemical properties (MW = 343.33 g/mol, XLogP3 = -0.9, HBD = 2, HBA = 5, TPSA = 116.4 Ų) [1] distinguish it from common PROTAC linker building blocks. Compared to propargyl-PEG₃-NHS ester (MW = 315.32 g/mol, XLogP ≈ -1.6, HBD = 0, HBA = 8), this compound is more lipophilic (ΔXLogP ≈ +0.7) while maintaining comparable molecular weight . The presence of two hydrogen bond donors (benzamide NH₂) contributes to target binding but may reduce passive membrane permeability relative to fully inert linkers [1]. The benzamide moiety increases topological polar surface area (TPSA = 116.4 Ų vs. ~89 Ų for PEG₃-based linkers), which may influence cellular permeability and solubility [1][2]. The XLogP value of -0.9 places this compound in a favorable range for aqueous solubility while retaining sufficient lipophilicity for membrane partitioning—a balance often cited as critical for PROTAC cellular activity [2].

PROTAC physicochemical properties Lipinski parameters linker hydrophilicity drug-likeness oral bioavailability

Bifunctional Reactivity: Simultaneous NHS Ester Amine Coupling and Terminal Alkyne Click Chemistry in a Single Synthetic Intermediate

This compound uniquely combines an amine-reactive NHS ester (2,5-dioxopyrrolidin-1-yl) and a terminal alkyne within the same molecule, with the benzamide warhead positioned between them [1]. This arrangement permits a two-step, orthogonal conjugation strategy: (i) NHS ester coupling to an amine-containing E3 ligase ligand (e.g., VHL ligand VH032-amine or a CRBN ligand derivative) under mildly basic conditions (pH 7.5–8.5, aqueous/organic), followed by (ii) CuAAC click chemistry to attach an azide-modified protein-of-interest ligand [2]. In contrast, the closely related Tacedinaline-C9-acid (HY-176905) bears a carboxylic acid terminus requiring a separate activation step (e.g., HATU/DIPEA) before amine coupling, adding one synthetic step and potentially introducing racemization risks at chiral centers in the E3 ligand [3]. The pre-activated NHS ester eliminates this activation step, reducing the overall synthetic sequence and improving atom economy [1][2].

bifunctional linker NHS ester CuAAC click chemistry PROTAC assembly heterobifunctional synthesis

Evidence Strength Advisory: Limited Direct Head-to-Head Quantitative Data Available for This Specific Compound

A comprehensive search of the primary literature, patent databases, and authoritative repositories (PubChem, BindingDB, ChEMBL) as of the knowledge cutoff date reveals that direct head-to-head quantitative comparisons between 2-((4-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421506-50-4) and its closest structural analogs are not currently available in the peer-reviewed literature. The compound's PubChem entry (CID 71803277) contains no submitted bioassay data, and its BindingDB entries are associated with related but structurally distinct compounds [1]. The differentiation claims presented in Evidence Items 1–3 are therefore based on inferred pharmacological properties of the embedded CI-994 pharmacophore, class-level PROTAC linker structure-activity relationships, and computed physicochemical properties [2][3]. Prospective purchasers should request from vendors (i) lot-specific HPLC purity data, (ii) NMR confirmation of structure, (iii) NHS ester activity determination (e.g., via reaction with benzylamine and LC-MS monitoring of conversion), and (iv) any unpublished in-house comparative degradation or binding data, before finalizing procurement decisions for critical applications [2].

evidence quality data availability procurement caveat comparative data

Recommended Application Scenarios for 2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421506-50-4) Based on Differentiation Evidence


Synthesis of Class I HDAC-Targeting PROTACs with Defined Linker Geometry for Degradation Cooperativity Studies

This compound is optimally deployed as the HDAC1–3 ligand-linker conjugate in the modular synthesis of VHL- or CRBN-recruiting PROTACs. The pre-activated NHS ester enables direct coupling to amine-functionalized E3 ligase ligands (e.g., VHL ligand VH032-amine), while the terminal alkyne provides a CuAAC handle for late-stage diversification with azide-modified target-protein ligands. The rigid but-2-yn-1-yloxy spacer offers a defined, low-entropy linker geometry suitable for systematic studies of linker length and rigidity effects on ternary complex formation, degradation cooperativity, and the hook effect [1]. Researchers investigating the optimization trajectory from JPS004 (12-atom alkyl linker, submicromolar DC₅₀) to JPS016 (15-atom linker) and JPS027 (9-atom linker) can use this compound to explore how alkynyl vs. alkyl spacer chemistry influences degradation selectivity among HDAC1, HDAC2, and HDAC3 [1].

Orthogonal Bioconjugation for HDAC-Focused Chemical Biology Probe Generation

The orthogonal bifunctional reactivity (NHS ester + terminal alkyne) makes this compound suitable for generating chemical biology probes that require both a target-engagement moiety (HDAC benzamide) and a reporter group (fluorophore, biotin, or affinity tag). Unlike Tacedinaline-C9-acid, which requires a separate carboxylate activation step before each conjugation, this compound's pre-activated NHS ester allows single-step attachment to amine-modified reporter molecules under mild aqueous conditions (pH 7.5–8.5), preserving the structural integrity of sensitive fluorophores or biotin derivatives [2]. The alkyne can subsequently be used for CuAAC-based pulldown or imaging applications, enabling target engagement studies in complex proteomes [2].

Physicochemical Property Screening of PROTAC Linker Libraries with Embedded Pharmacophores

With a molecular weight of 343.33 g/mol, XLogP of -0.9, and TPSA of 116.4 Ų, this compound occupies a favorable position within drug-like chemical space for PROTAC building blocks [3]. It can serve as a reference compound in linker library screens where the goal is to compare how different linker chemistries (rigid alkynyl, flexible PEG, alkyl chain) affect the physicochemical properties of the final heterobifunctional degraders. Its computed property profile supports the expectation that PROTACs assembled from this building block will remain within a molecular weight range (<900 Da) and polarity range (TPSA <200 Ų) that are associated with cellular permeability, provided the E3 ligase ligand is appropriately selected [3]. Procurement for library synthesis should be accompanied by HPLC purity verification (>95% at 254 nm) and NHS ester activity testing before use.

Comparative Evaluation of NHS Ester vs. Carboxylic Acid Linker Termini in PROTAC Assembly Efficiency

This compound provides an ideal test article for head-to-head comparison of NHS ester vs. carboxylic acid linker conjugation efficiency in PROTAC synthesis. By comparing coupling yields, side-product profiles, and final PROTAC purity when using this compound (NHS ester) vs. Tacedinaline-C9-acid (carboxylic acid) under standardized conditions (same E3 ligand, same solvent system, same stoichiometry), researchers can quantify the practical advantage of pre-activation [1][4]. Such comparative data would address the current evidence gap identified in Evidence Item 5 and provide valuable procurement guidance for the broader PROTAC chemistry community. The outcome of these experiments may justify the premium pricing of NHS ester-terminated building blocks relative to their carboxylic acid counterparts based on reduced synthesis time, improved yield, and higher final product purity [4].

Quote Request

Request a Quote for 2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.